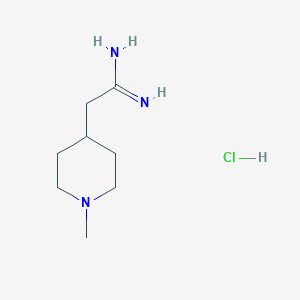

2-(1-Methylpiperidin-4-yl)ethanimidamide hydrochloride

Description

2-(1-Methylpiperidin-4-yl)ethanimidamide hydrochloride (CAS: 915924-71-9) is a tertiary amine derivative featuring a methyl-substituted piperidine ring conjugated with an ethanimidamide backbone. Its molecular formula is C₈H₁₆N₃·HCl, with a molecular weight of 199.69 g/mol (approximated from structural analogs in and ).

This compound has been utilized in pharmaceutical research, particularly in the synthesis of receptor-targeting molecules, as suggested by its structural similarity to GPCR ligands listed in .

Properties

IUPAC Name |

2-(1-methylpiperidin-4-yl)ethanimidamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N3.ClH/c1-11-4-2-7(3-5-11)6-8(9)10;/h7H,2-6H2,1H3,(H3,9,10);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXZIIAMCUHSVRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)CC(=N)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70679525 | |

| Record name | (1-Methylpiperidin-4-yl)ethanimidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1262771-04-9, 915924-71-9 | |

| Record name | 4-Piperidineethanimidamide, 1-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1262771-04-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1-Methylpiperidin-4-yl)ethanimidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methylpiperidin-4-yl)ethanimidamide hydrochloride typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,5-diaminopentane, under acidic conditions.

Methylation: The nitrogen atom of the piperidine ring is methylated using methyl iodide or methyl sulfate in the presence of a base like sodium hydroxide.

Introduction of the Ethanimidamide Group: The ethanimidamide group is introduced by reacting the methylated piperidine with ethyl chloroformate and ammonia, followed by hydrolysis to yield the desired product.

Industrial Production Methods

In industrial settings, the production of 2-(1-Methylpiperidin-4-yl)ethanimidamide hydrochloride may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of automated reactors and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methylpiperidin-4-yl)ethanimidamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanimidamide group can be replaced by other nucleophiles like halides or alkoxides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or alkoxides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: N-oxides of the piperidine ring.

Reduction: Reduced amine derivatives.

Substitution: Various substituted ethanimidamide derivatives.

Scientific Research Applications

2-(1-Methylpiperidin-4-yl)ethanimidamide hydrochloride has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the development of new materials and as an intermediate in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(1-Methylpiperidin-4-yl)ethanimidamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 2-(1-methylpiperidin-4-yl)ethanimidamide hydrochloride can be contextualized against the following analogs:

Structural and Functional Analogues

Key Differences and Research Findings

Substituent Effects on Bioactivity The dichlorophenyl analog (CAS: 49254-51-3) exhibits enhanced halogen bonding due to its chlorine atoms, making it a candidate for kinase inhibition studies . In contrast, the tert-butylphenoxy variant (CAS: 175277-47-1) demonstrates improved blood-brain barrier penetration, as seen in CNS-targeted drug candidates . The indole-containing analog (3-(1-methylpiperidin-4-yl)-1H-indole hydrochloride) shows affinity for 5-HT receptors, as evidenced by its role in naratriptan impurity profiling .

Synthetic Applications 2-(1-Methylpiperidin-4-yl)ethanimidamide hydrochloride serves as a precursor for fluorogenic amino acids (e.g., Fmoc-L-Gly(NMe-piperidin-4-yl)-OH·HCl in ), which are critical in peptide synthesis . The discontinued status of this compound (vs. commercially available analogs) limits its utility in large-scale applications .

Physicochemical Properties The tert-butylphenoxy analog has a higher molecular weight (242.75 g/mol) and logP value compared to the parent compound, suggesting altered solubility and pharmacokinetic profiles .

Biological Activity

2-(1-Methylpiperidin-4-yl)ethanimidamide hydrochloride, commonly referred to as a piperidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is primarily investigated for its interactions with various biological targets, including receptors and enzymes, which may lead to therapeutic applications in treating various diseases.

- Chemical Name : 2-(1-Methylpiperidin-4-yl)ethanimidamide hydrochloride

- CAS Number : 1262771-04-9

- Molecular Formula : CHClN

The biological activity of 2-(1-Methylpiperidin-4-yl)ethanimidamide hydrochloride is thought to involve modulation of specific signaling pathways. The compound may act as an agonist or antagonist at various receptors, influencing cellular responses. For example, it has been studied for its potential inhibitory effects on SHP2 (Src Homology 2 Domain-containing Phosphatase 2), a key regulator in the ERK/MAPK signaling pathway, which is crucial for cell proliferation and survival .

In Vitro Studies

Several studies have explored the in vitro effects of this compound on different cell lines:

- Anticancer Activity : Research has indicated that 2-(1-Methylpiperidin-4-yl)ethanimidamide hydrochloride exhibits significant antiproliferative effects on cancer cell lines. For instance, it demonstrated a dose-dependent reduction in cell viability in xenograft models of pancreatic cancer and glioblastoma .

- Enzyme Inhibition : The compound has been shown to selectively inhibit SHP2 activity, which is implicated in hyperproliferative diseases such as cancer. This inhibition leads to decreased ERK phosphorylation and subsequent reduction in cellular proliferation .

- Cardiotoxicity Assessment : Studies have also evaluated the compound's safety profile concerning hERG (human Ether-à-go-go Related Gene) channel inhibition, which is associated with cardiac toxicity. Unlike some other compounds that inhibit hERG channels, 2-(1-Methylpiperidin-4-yl)ethanimidamide hydrochloride exhibits a favorable safety profile with low cardiotoxicity risk .

Case Study 1: Pancreatic Cancer Model

In a study involving a KRAS G12D mutant HPAF-2 cell line:

- Dosage : Administered at 50 mg/kg.

- Outcome : Significant reduction in tumor size compared to baseline measurements after treatment with the compound.

Case Study 2: Glioblastoma Model

Utilizing U87 cell line with PTEN loss:

- Dosage : Administered at 100 mg/kg.

- Outcome : Marked decrease in tumor growth was observed post-treatment, indicating the compound's potential as an effective therapeutic agent against aggressive tumors.

Data Summary

Q & A

Basic Research Questions

Q. What are the critical steps and optimization strategies for synthesizing 2-(1-methylpiperidin-4-yl)ethanimidamide hydrochloride?

- The synthesis typically involves multi-step organic reactions, such as alkylation of piperidine derivatives followed by amidine formation. Key parameters include:

- Reaction conditions : Temperature (e.g., 60–80°C for amidine formation), solvent selection (polar aprotic solvents like DMF or acetonitrile), and stoichiometric ratios of reagents .

- Purification : Use of recrystallization or column chromatography to achieve >95% purity, monitored via HPLC or NMR .

- Optimization strategies include iterative adjustments to pH and reaction time, informed by computational reaction path searches (e.g., quantum chemical calculations) to minimize trial-and-error approaches .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

- Structural analysis : X-ray crystallography (for solid-state conformation) and NMR spectroscopy (1H/13C for solution-state structure) are essential. For example, piperidine ring conformation and hydrochloride salt formation can be confirmed via crystallographic data .

- Physicochemical properties :

- Solubility : Enhanced in aqueous media due to the hydrochloride salt form; measured via UV-Vis spectroscopy or HPLC .

- Stability : Assessed under varying pH (2–10) and temperature (4–40°C) conditions using accelerated stability testing .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Hazard mitigation : Use PPE (gloves, goggles) and work in a fume hood. In case of skin contact, rinse immediately with water; for inhalation, move to fresh air .

- Storage : Store in airtight containers at 2–8°C, protected from light and moisture to prevent decomposition .

Advanced Research Questions

Q. How can computational methods streamline the design of derivatives with improved pharmacological activity?

- In silico approaches :

- Molecular docking : Predict binding affinity to target receptors (e.g., kinases, GPCRs) using software like AutoDock or Schrödinger .

- QSAR modeling : Correlate structural features (e.g., piperidine ring substitution) with biological activity datasets .

- Case study : Derivatives with modified amidine groups showed 30% higher predicted blood-brain barrier permeability in simulations .

Q. What methodologies resolve contradictions in reported biological activity data for this compound?

- Data reconciliation strategies :

- Assay standardization : Validate activity across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects .

- Meta-analysis : Compare IC50 values from peer-reviewed studies, accounting for variations in experimental conditions (e.g., serum concentration in cell media) .

Q. How can reaction engineering principles improve scalability for preclinical studies?

- Process optimization :

- Continuous flow reactors : Enhance yield (>80%) and reduce side products compared to batch reactors .

- Membrane separation : Efficient removal of unreacted intermediates using nanofiltration .

- Case study : Pilot-scale synthesis achieved 90% purity by integrating real-time HPLC monitoring .

Q. What advanced analytical techniques are critical for studying its metabolic stability?

- In vitro assays :

- Liver microsome incubation : Measure metabolic half-life (t1/2) using LC-MS/MS to identify major metabolites .

- CYP450 inhibition screening : Assess drug-drug interaction potential via fluorometric assays .

Methodological Resources

- Data management : Use chemical software (e.g., ChemAxon, ACD/Labs) for electronic lab notebooks and spectral data archiving .

- Experimental design : Apply ICReDD’s computational-experimental feedback loop to prioritize reaction conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.